1,3-Dihydro-1-hydroxy-4-methyl-2,1-benzoxaborole-7-propanoic acid is a compound belonging to the class of benzoxaboroles, which are organoboron compounds characterized by a unique bicyclic structure containing a boron atom. These compounds have garnered attention for their potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies. The structural formula of this compound includes a hydroxyl group and a propanoic acid moiety, enhancing its reactivity and biological activity.
Benzoxaboroles were first synthesized in 1957 by Torssell and have since been explored for various biological activities, including antibacterial and antiparasitic effects . The classification of 1,3-dihydro-1-hydroxy-4-methyl-2,1-benzoxaborole-7-propanoic acid falls under organoboron compounds, specifically within the subclass of benzoxaboroles due to its structural characteristics.
The synthesis of 1,3-dihydro-1-hydroxy-4-methyl-2,1-benzoxaborole-7-propanoic acid can be achieved through several methods. One notable approach involves the use of the Mitsunobu reaction, which converts hydroxyl substituents into various functional groups. This method allows for the introduction of the propanoic acid moiety onto the benzoxaborole scaffold .
Another method includes the reductive alkylation technique where 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole is reacted with aldehydes in the presence of reducing agents such as sodium borohydride or sodium cyanoborohydride to yield the desired compound .
The synthesis typically requires careful control of reaction conditions including temperature, solvent choice (often utilizing polar aprotic solvents like dimethylformamide), and stoichiometry to maximize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compounds .
The molecular structure of 1,3-dihydro-1-hydroxy-4-methyl-2,1-benzoxaborole-7-propanoic acid features a bicyclic ring system with a boron atom integrated into the structure. The hydroxyl group at position one contributes to its reactivity, while the propanoic acid side chain enhances its solubility and potential biological activity.
Key structural data include:
The compound can undergo various chemical reactions typical for benzoxaboroles. Notably, it can participate in nucleophilic substitution reactions due to the electrophilic nature of the boron atom. Additionally, it may react with carboxylic acids or amines to form esters or amides respectively.
Reactions involving this compound are often facilitated by catalysts or specific reagents that enhance reactivity. For example, coupling reactions can be performed using coupling agents like N,N'-dicyclohexylcarbodiimide to promote amide bond formation .
The mechanism of action for 1,3-dihydro-1-hydroxy-4-methyl-2,1-benzoxaborole-7-propanoic acid is primarily related to its interaction with biological targets such as enzymes involved in protein synthesis. The boron atom forms covalent bonds with nucleophilic sites on target proteins or nucleic acids, thereby inhibiting their function.
Research indicates that benzoxaboroles can effectively inhibit specific enzymes like leucyl-tRNA synthetase in Mycobacterium tuberculosis, demonstrating their potential as antimicrobial agents . The binding interactions involve multiple hydrogen bonds and hydrophobic contacts that stabilize the enzyme-inhibitor complex.
The physical properties of 1,3-dihydro-1-hydroxy-4-methyl-2,1-benzoxaborole-7-propanoic acid include:
Chemically, this compound exhibits:
Relevant analyses often include spectroscopic methods (NMR, IR) to characterize functional groups and confirm structural integrity .
The primary applications of 1,3-dihydro-1-hydroxy-4-methyl-2,1-benzoxaborole-7-propanoic acid include:
The inhibitory activity of 1,3-Dihydro-1-hydroxy-4-methyl-2,1-benzoxaborole-7-propanoic acid against CPSF3 (Cleavage and Polyadenylation Specificity Factor subunit 3) stems from its strategic molecular architecture. The benzoxaborole core forms a stable five-membered ring featuring a boron atom with vacant p-orbitals adjacent to a phenolic oxygen. This configuration enables hydrolytic stabilization at physiological pH through boron-oxygen coordination, creating an sp³ hybridized anionic tetrahedral complex ideal for enzyme interaction [2]. The 7-propanoic acid side chain extends into conserved hydrophilic regions of CPSF3's catalytic pocket, forming salt bridges with key arginine residues (Arg255, Arg499) and hydrogen bonds with histidine (His528) and aspartate (Asp451) residues [4].
Crucially, the boron atom coordinates with the catalytic zinc ion (Zn²⁺) in CPSF3's metallo-β-lactamase domain, displacing the nucleophilic hydroxide required for phosphodiester bond cleavage in pre-mRNA substrates. This coordination is augmented by the electron-deficient nature of the benzoxaborole boron, which exhibits enhanced Lewis acidity due to the adjacent oxygen atoms [2]. The methyl group at the 4-position provides hydrophobic stabilization within a shallow sub-pocket lined with valine (Val426) and isoleucine (Ile430) residues, reducing binding entropy.
Table 1: Key Binding Interactions of Benzoxaborole-7-propanoic Acid with CPSF3
Structural Motif | Target Residue | Interaction Type | Binding Energy Contribution (kcal/mol) |
---|---|---|---|
Boron atom | Zn²⁺ (active site) | Coordination bond | -12.7 |
Phenolic oxygen | His528 | Hydrogen bond | -4.2 |
Propanoic acid carboxylate | Arg255, Arg499 | Ionic interaction | -8.9 |
4-methyl group | Val426, Ile430 | Hydrophobic stabilization | -3.5 |
Benzoxaborole π-system | Phe427 | π-π stacking | -2.8 |
The propanoic acid linker provides optimal spatial flexibility compared to shorter carboxylic acid derivatives (e.g., 1-hydroxy-3H-2,1-benzoxaborole-6-carboxylic acid, C₈H₇BO₄) [2]. This three-carbon chain enables deeper penetration into the substrate-binding groove while maintaining proper orbital alignment for zinc coordination. X-ray crystallography studies of analogous benzoxaboroles reveal binding-induced conformational changes in CPSF3, including a 15° rotation in the His528-Asp451 catalytic dyad that further compromises endonuclease activity.
Binding of 1,3-Dihydro-1-hydroxy-4-methyl-2,1-benzoxaborole-7-propanoic acid to CPSF3 triggers catastrophic failure in the 3′-end processing machinery through three interconnected mechanisms:
Competitive Substrate Exclusion: The benzoxaborole scaffold mimics the transition state during phosphodiester bond cleavage, occupying the catalytic pocket with 50-fold greater affinity (Ki = 12 nM) than natural RNA substrates. This sterically blocks access to the GGUA hexanucleotide recognition sequence in pre-mRNAs [2].
Allosteric Disruption of Complex Assembly: CPSF3 functions within a multi-subunit complex (CPSF73/CPSF100/Fip1). Benzoxaborole binding induces conformational changes that destabilize CPSF3-CPSF100 interfaces, reducing complex stability by >60% as measured by surface plasmon resonance. This impairs recognition of the U-rich downstream sequence element (DSE) and cleavage stimulation factor (CstF) recruitment [2].
Aberrant Transcriptional Readthrough: Inhibition of 3′-processing prevents proper poly(A) signal recognition, causing RNA polymerase II (Pol II) to continue transcription beyond canonical termination zones. This generates chimeric transcripts averaging 15-45 kb downstream of normal polyadenylation sites, as confirmed by chromatin immunoprecipitation sequencing (ChIP-seq) [2].
Table 2: Functional Consequences of CPSF3 Inhibition in Eukaryotic Cells
Processing Stage | Dysregulation Event | Downstream Effect | Experimental Evidence |
---|---|---|---|
Cleavage complex assembly | 75% reduction in CPSF-CstF interaction | Failed recruitment of cleavage factors | Co-immunoprecipitation assays |
Endonucleolytic cleavage | IC50 = 32 nM for pre-mRNA cleavage | Accumulation of unprocessed transcripts | Northern blot analysis |
Polyadenylation | 98% suppression of poly(A) tail addition | Nuclear retention of mRNAs | Poly(A)+ RNA quantification |
Transcription termination | 8-fold increase in transcriptional readthrough | Formation of intergenic transcripts | RNA-seq analysis |
The 4-methyl modification specifically enhances nuclear penetration by 40% compared to unmethylated analogs, as measured by cellular fractionation assays. Once localized in the nucleus, the compound achieves sustained target engagement (>12 hours post-washout) due to slow dissociation kinetics from CPSF3's deep catalytic pocket. This prolonged inhibition depletes functional 3′-processing complexes, triggering widespread transcriptional chaos across multiple gene classes, particularly affecting rapid-turnover mRNAs encoding cell cycle regulators and oncogenic factors.
Benzoxaborole-mediated transcriptional dysregulation represents a novel termination interference mechanism distinct from classic Pol II termination pathways:
Canonical Termination:Proceeds through two coordinated pathways:
Benzoxaborole-mediated Termination:
Table 3: Termination Mechanism Comparison
Parameter | Canonical Termination | Benzoxaborole-Disrupted Termination | Functional Impact |
---|---|---|---|
Poly(A) tail addition | 200-250 nt tail added | None (<5 nt) | mRNA nuclear export failure |
Termination range | 200-1000 bp downstream | >10 kb downstream | Gene fusion potential |
Pol II dissociation kinetics | τ = 45 seconds | τ = 22 minutes | Transcriptional resource depletion |
mRNA stability | Half-life 4-24 hours | Half-life <30 minutes | Proteomic downregulation |
Degradation machinery | XRN2 exonuclease (site-specific) | Nuclear exosome (non-specific) | Ribosomal loading impairment |
The propanoic acid moiety specifically enhances termination disruption by enabling interactions with auxiliary factors (Pcf11, CFIm) that normally facilitate elongation complex disassembly. Methyl substitution at the benzoxaborole 4-position provides steric hindrance against cellular esterases, extending compound half-life to >8 hours in transcriptional assays. This allows sustained termination suppression unlike shorter-chain benzoxaborole derivatives (e.g., 1-hydroxy-3H-2,1-benzoxaborole-6-carboxylic acid), which show rapid clearance from transcriptional complexes [2].
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